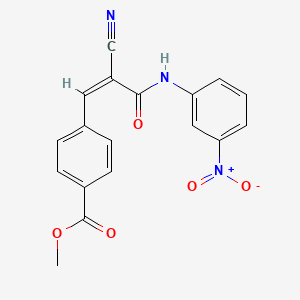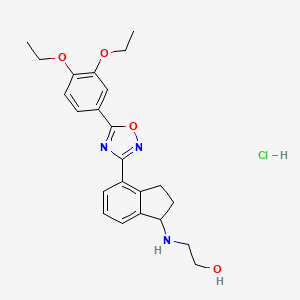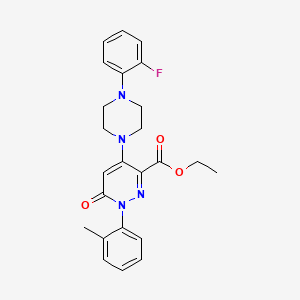![molecular formula C21H22ClN3O3 B2361824 N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 896354-88-4](/img/structure/B2361824.png)
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a chemical compound with the molecular formula C21H22ClN3O3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms at the 1 and 3 positions . The compound also contains a chlorophenyl group attached to the quinazolinone core via an ethyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” include its molecular formula (C21H22ClN3O3) and molecular weight (399.88).Applications De Recherche Scientifique
Anticonvulsant Activity
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide and its derivatives have been synthesized and evaluated for potential anticonvulsant activity. In a study by El Kayal et al. (2022), the compound showed a tendency for anticonvulsant activity, but it was not significant. The study highlighted the role of the cyclic amide fragment in the compound's anticonvulsant properties (El Kayal et al., 2022).
Hypotensive Agents
Another study by Eguchi et al. (1991) explored the synthesis of similar compounds with the aim of discovering new hypotensive agents. They found that certain derivatives exhibited significant activity in relaxing the blood vessels, suggesting potential use in managing hypertension (Eguchi et al., 1991).
Antimicrobial and Larvicidal Activity
Compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide have been synthesized for their antimicrobial and mosquito larvicidal properties. A study by Rajanarendar et al. (2010) reported that some synthesized compounds showed good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Antitumor and Antimonoamineoxidase Activity
In 2020, a study synthesized derivatives and found that these compounds possessed antitumor and antimonoamineoxidase activity, indicating potential in cancer therapy (Маркосян et al., 2020).
Antihypertensive Activity
Takai et al. (1986) synthesized derivatives with potential antihypertensive activity. They found that certain compounds produced strong hypotension in rat models, suggesting a role in managing high blood pressure (Takai et al., 1986).
Antitubercular and Antihistaminic Activity
Additional research by Pattan et al. (2006) and Alagarsamy & Parthiban (2012) focused on synthesizing derivatives for antitubercular and antihistaminic activity, respectively, expanding the potential therapeutic applications of these compounds (Pattan et al., 2006); (Alagarsamy & Parthiban, 2012).
Anticancer Activity
Another study by Abdel-Rahman (2006) reported the synthesis of compounds with potential anticancer activity, highlighting the versatility of these compounds in various therapeutic areas (Abdel-Rahman, 2006).
Orientations Futures
The future directions for research on “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds could involve further exploration of their anticonvulsant effects and potential therapeutic applications . Additionally, more research could be conducted to understand their synthesis processes, chemical reactions, and safety profiles.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-16-10-8-15(9-11-16)12-13-23-19(26)7-3-4-14-25-20(27)17-5-1-2-6-18(17)24-21(25)28/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFZKFYTUZBTAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2361742.png)
![3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2361743.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361744.png)



![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)

![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)
![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)
![3-[1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2361763.png)